

A Head-to-Head Battle for Transketolase Inhibition: N3PT vs. Oxythiamine

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Compound of Interest

Compound Name: N3PT

Cat. No.: B1139218

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For researchers, scientists, and drug development professionals, the quest for potent and selective enzyme inhibitors is paramount. In the landscape of cancer metabolism, transketolase (TKT), a key enzyme in the pentose phosphate pathway (PPP), has emerged as a promising therapeutic target. This guide provides a comprehensive comparison of two prominent transketolase inhibitors: N3'-pyridyl thiamine (**N3PT**) and oxythiamine.

This publication delves into the experimental data differentiating these two compounds, offering a clear overview of their inhibitory efficacy. Detailed experimental protocols are provided to facilitate the replication and validation of these findings. Furthermore, signaling pathways and experimental workflows are visualized to provide a clear conceptual framework for understanding the action and evaluation of these inhibitors.

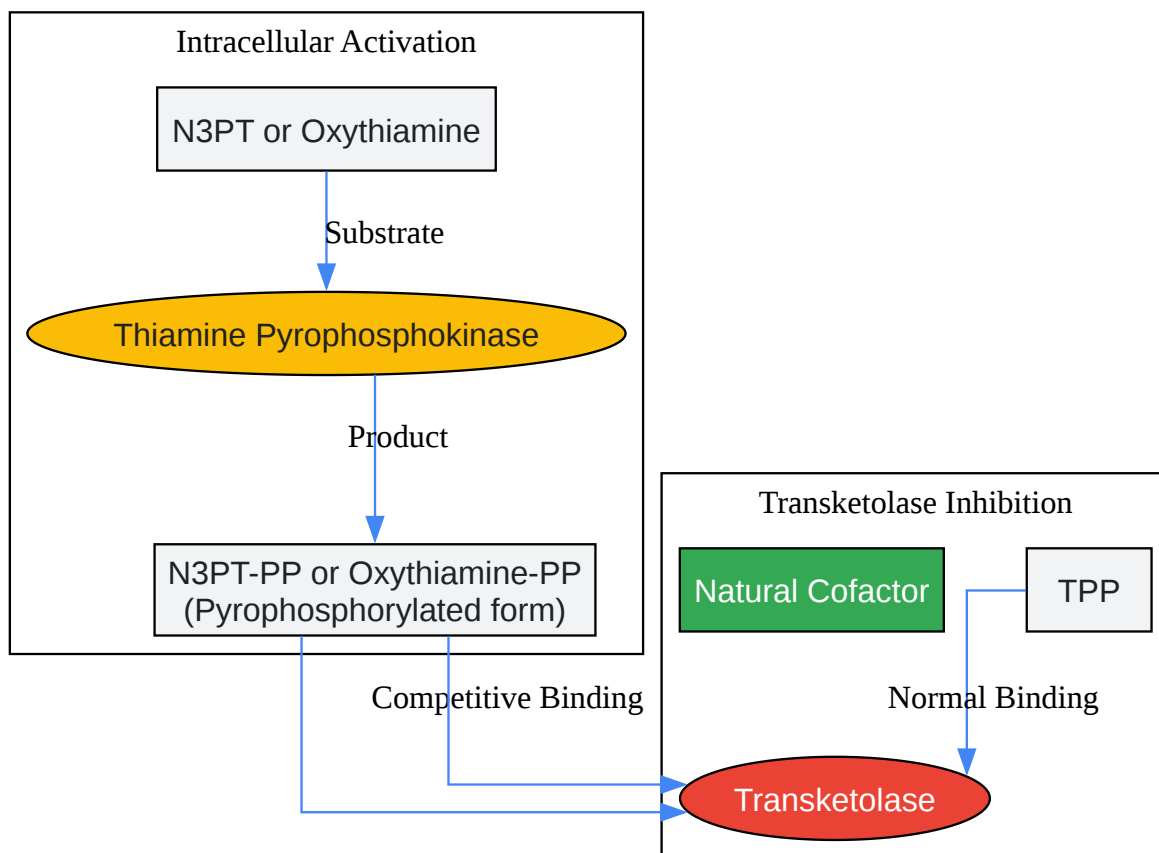
Quantitative Comparison of Inhibitor Potency

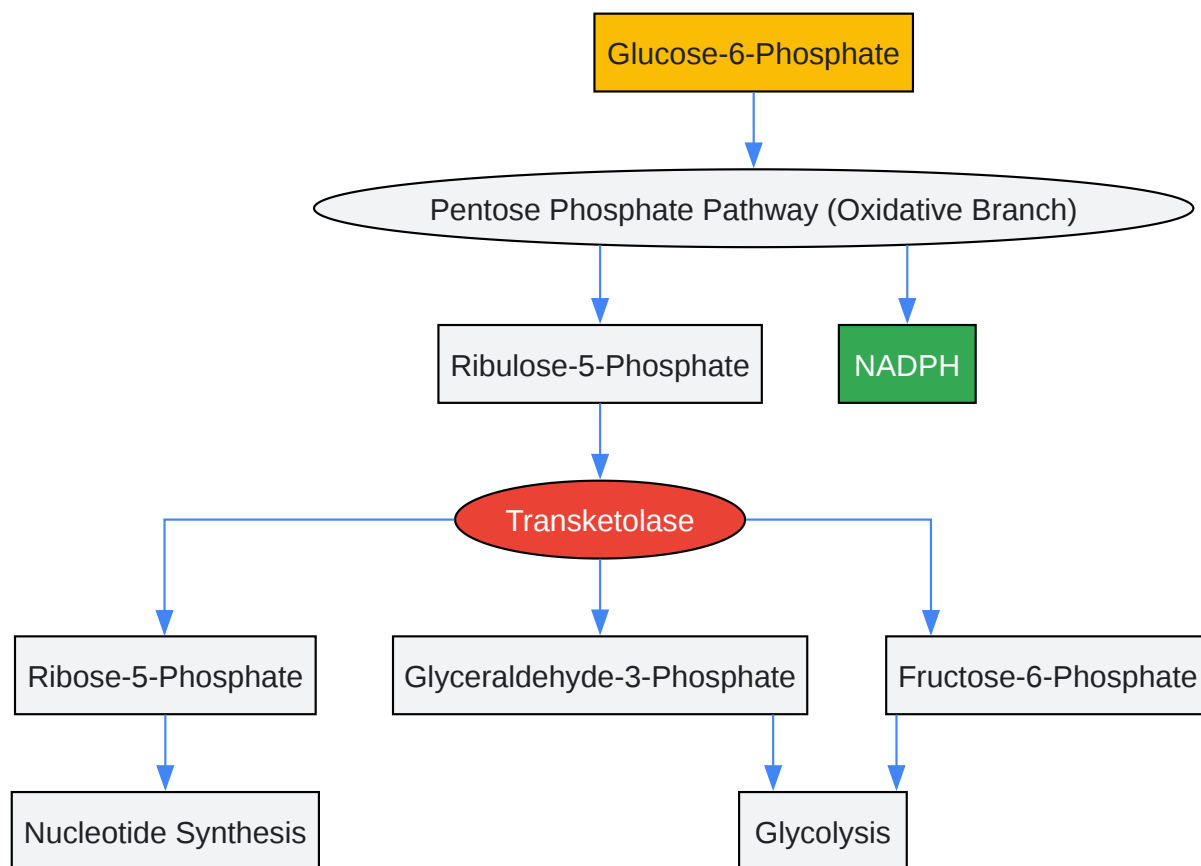
The following table summarizes the key quantitative data for **N3PT** and oxythiamine as transketolase inhibitors, based on available experimental evidence. It is important to note that the data is compiled from various studies and experimental conditions may differ.

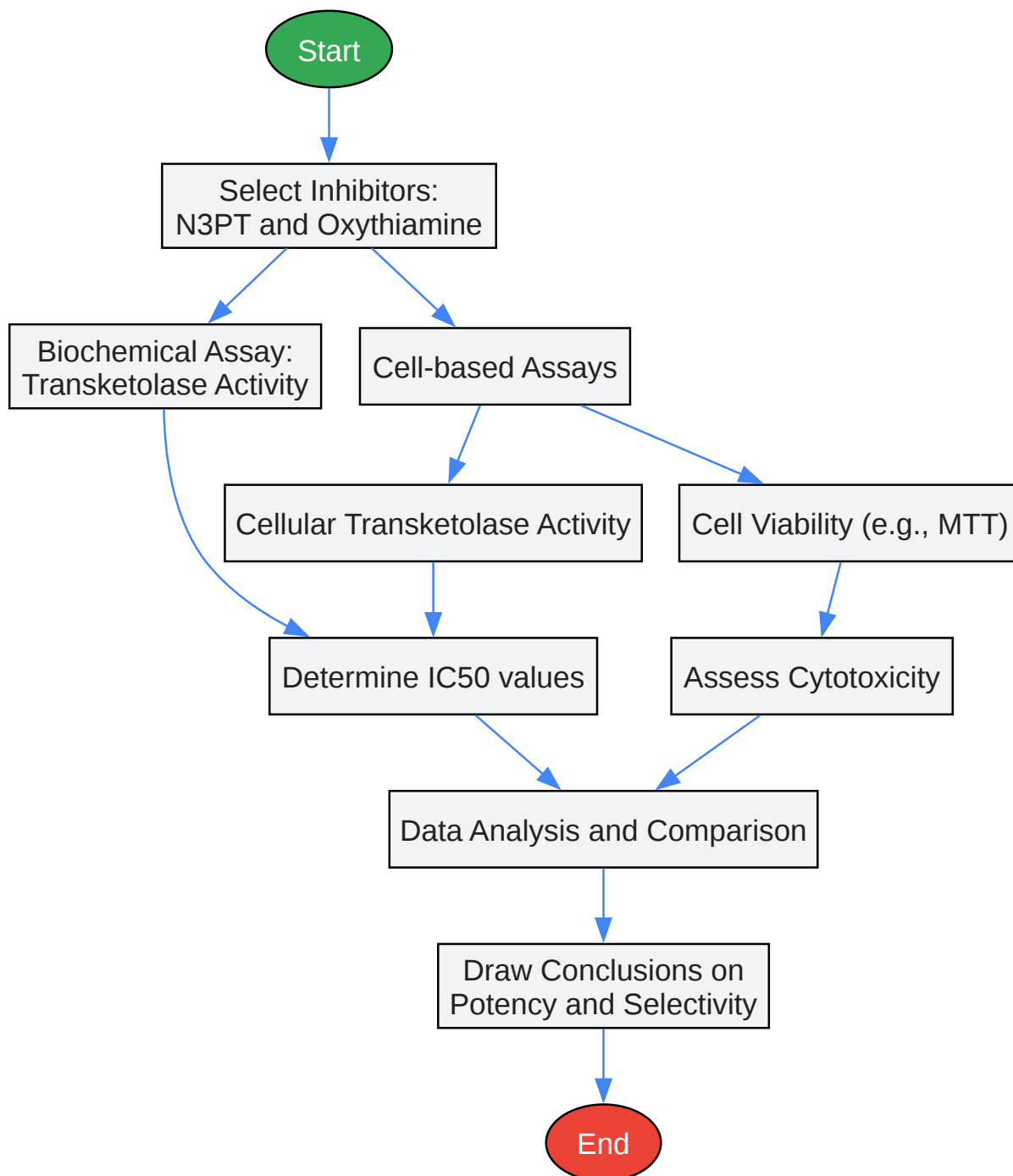
Parameter	N3PT (N3'-pyridyl thiamine)	Oxythiamine	Reference
IC50 (Apo-Transketolase)	22 nM	Not Available	[1][2]
Kd (Apo-Transketolase)	22 nM	Not Available	[3][4][5]
Cellular EC50 (Transketolase)	26 nM	Not Available	[1]
IC50 (Rat Liver Transketolase)	Not Available	0.2 μ M	[6]
IC50 (Yeast Transketolase)	Not Available	~0.03 μ M	[6]
Antiplasmodial IC50 (Thiamine-free medium)	Significantly lower than oxythiamine	Higher than N3PT	[4]
Toxicity to Human Fibroblasts	>17 times less toxic than oxythiamine	Higher toxicity	[4]

Mechanism of Action: A Shared Strategy

Both **N3PT** and oxythiamine are thiamine analogs and act as competitive inhibitors of transketolase. Their mechanism of action involves a critical intracellular transformation.







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